molecular formula C9H17NO2S B12761444 Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- CAS No. 92187-56-9

Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-

Cat. No.: B12761444
CAS No.: 92187-56-9
M. Wt: 203.30 g/mol
InChI Key: BBVIPYNNUIYKFH-UHFFFAOYSA-N
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Description

Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is a chemical compound with the molecular formula C9H17NO2S It is known for its unique structure, which includes a pyrrolidine ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- typically involves the reaction of 2-methylpropionic acid with pyrrolidine and a thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted pyrrolidine derivatives.

Scientific Research Applications

Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The thioether linkage and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-
  • 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propionic acid
  • 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propanoic acid

Uniqueness

Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is unique due to its specific structural features, including the thioether linkage and pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

92187-56-9

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-methyl-2-(pyrrolidin-1-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C9H17NO2S/c1-9(2,8(11)12)13-7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12)

InChI Key

BBVIPYNNUIYKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)SCN1CCCC1

Origin of Product

United States

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